REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:11][CH2:12][CH3:13])[CH:3]=1.[Cl:14][S:15](O)(=[O:17])=[O:16]>ClCCl>[Cl:1][C:2]1[C:10]([S:15]([Cl:14])(=[O:17])=[O:16])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:11][CH2:12][CH3:13])[CH:3]=1
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Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)OCC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
5 (± 5) °C
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Type
|
CUSTOM
|
Details
|
stirring at 0-10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated at ˜60° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 200 mL of dichloromethane
|
Type
|
WASH
|
Details
|
The organic layers were washed in turn with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at room temperature
|
Type
|
CUSTOM
|
Details
|
Crystallization from ether/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1S(=O)(=O)Cl)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |